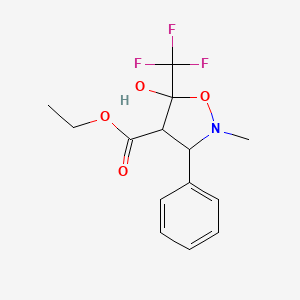

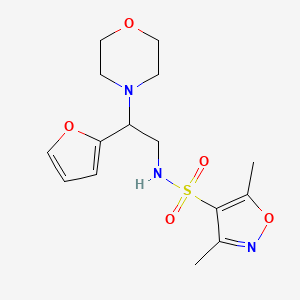

3-Chloro-N-prop-2-enylpropan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Chloro-N-prop-2-enylpropan-1-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical characteristics and potential synthesis pathways for similar compounds. The related compounds discussed are analogs of baclofen, a known GABAB receptor agonist, and include 3-nitro-2-phenylpropan-1-amine and 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides . These compounds have been synthesized through various methods, including the addition of nitrous acid to trifluoroacetylaminomethylstyrenes and Michael addition of nitroalkane anions to methyl cinnamates .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the addition of nitrous acid, reduction of double bonds, and Michael addition reactions . For example, the synthesis of 2-(4-chlorophenyl)-3-nitropropan-1-amine involves the addition of nitrous acid to the corresponding trifluoroacetylaminomethylstyrenes followed by reduction with sodium borohydride . Another method described is the Curtius degradation of the corresponding acids obtained after Michael addition . These methods could potentially be adapted for the synthesis of "3-Chloro-N-prop-2-enylpropan-1-amine;hydrochloride" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-Chloro-N-prop-2-enylpropan-1-amine;hydrochloride" includes a propan-1-amine backbone with various substituents that influence their activity at the GABAB receptor . The presence of a nitro group, chlorophenyl group, or a sulfonamide group in these compounds plays a crucial role in their function as GABAB receptor antagonists . The specific arrangement and types of substituents can significantly affect the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nitration, reduction, and azide substitution . The stability of these compounds can be influenced by the presence of functional groups such as nitro, amino, and chloro groups. For instance, N-chloro-3-aminopropanol, a compound with some structural similarity, shows first-order decomposition kinetics in alkaline media and forms dichloramines in acid media . These reactions are crucial for understanding the stability and reactivity of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are determined by their molecular structure. For example, the presence of a nitro group can increase the compound's polarity and potentially its solubility in polar solvents . The chlorophenyl group can contribute to the lipophilicity of the molecule, affecting its ability to cross biological membranes . The chemical stability of these compounds in various media, as seen with N-chloro-3-aminopropanol, is also an important property that can influence their storage and handling .

properties

IUPAC Name |

3-chloro-N-prop-2-enylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c1-2-5-8-6-3-4-7;/h2,8H,1,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNPJJXGJYNHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-prop-2-enylpropan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)